molecular formula C16H36O7P2 B189321 Dioctyl dihydrogen diphosphate CAS No. 1506-38-3

Dioctyl dihydrogen diphosphate

Cat. No.: B189321
CAS No.: 1506-38-3
M. Wt: 402.4 g/mol
InChI Key: UMHKOAYRTRADAT-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow oily liquid that is soluble in organic solvents but insoluble in water . This compound is primarily used as a flame retardant, plasticizer, and in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyl dihydrogen diphosphate can be synthesized through the reaction of dioctyl phosphorochloridate with sodium hydroxide. The reaction proceeds as follows :

(C8H17)2PCl+2NaOH(C8H17)2PO(OH)+2NaCl(C8H17)2PCl + 2NaOH → (C8H17)2PO(OH) + 2NaCl (C8H17)2PCl+2NaOH→(C8H17)2PO(OH)+2NaCl

This reaction produces this compound along with sodium chloride as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques to remove impurities and byproducts.

Chemical Reactions Analysis

Types of Reactions: Dioctyl dihydrogen diphosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.

    Substitution: It can participate in substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and octanol.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Substitution Reagents: Alkyl halides or aryl halides under basic conditions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

    Oxidation Products: Higher oxidation state phosphorus compounds.

    Substitution Products: Alkyl or aryl substituted phosphates.

    Hydrolysis Products: Phosphoric acid and octanol.

Scientific Research Applications

Dioctyl dihydrogen diphosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dioctyl dihydrogen diphosphate involves its ability to interact with various molecular targets and pathways. In flame retardant applications, it acts by promoting the formation of a char layer on the surface of materials, thereby reducing flammability. In biological systems, its phosphorus content allows it to participate in phosphorylation reactions, which are crucial for various cellular processes .

Comparison with Similar Compounds

  • Dioctyl phosphate
  • Dioctyl sulfosuccinate
  • Dioctyl phthalate

Comparison:

This compound stands out due to its unique combination of phosphorus content and ester groups, making it particularly effective as a flame retardant and plasticizer.

Properties

IUPAC Name

[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate
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InChI

InChI=1S/C16H36O7P2/c1-3-5-7-9-11-13-15-21-24(17,18)23-25(19,20)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UMHKOAYRTRADAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O7P2
Record name DIOCTYL ACID PYROPHOSPHATE
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DSSTOX Substance ID

DTXSID701345054
Record name Dioctyl pyrophosphate
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Molecular Weight

402.40 g/mol
Source PubChem
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Physical Description

Dioctyl acid pyrophosphate appears as a liquid. May severely irritate skin, eyes, and mucous membranes.
Record name DIOCTYL ACID PYROPHOSPHATE
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CAS No.

1506-38-3, 26658-09-3
Record name DIOCTYL ACID PYROPHOSPHATE
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Record name Dioctyl pyrophosphate
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Record name Diphosphoric acid, dioctyl ester
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Record name Dioctyl pyrophosphate
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Record name Dioctyl dihydrogen diphosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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